1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and an ethoxy group, linked to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1-chloro-2-naphthol, undergoes an etherification reaction with 2-chloroethanol in the presence of a base such as potassium carbonate to form 1-(2-chloroethoxy)-2-chloronaphthalene.
Linking to Piperazine: The intermediate is then reacted with 1-(2-hydroxyethyl)-4-ethylpiperazine under basic conditions to form the desired compound.
Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted naphthalene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogen-substituted naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with molecular targets in biological systems. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{2-[(1-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperazine oxalate
- 1-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)-4-phenylpiperazine oxalate
Uniqueness
1-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid is unique due to the specific substitution pattern on the naphthalene ring and the presence of the ethyl group on the piperazine ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[2-[2-(1-chloronaphthalen-2-yl)oxyethoxy]ethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2.C2H2O4/c1-2-22-9-11-23(12-10-22)13-14-24-15-16-25-19-8-7-17-5-3-4-6-18(17)20(19)21;3-1(4)2(5)6/h3-8H,2,9-16H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQRYPQRTZPJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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